(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine
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Overview
Description
(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.207. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Luminescent Materials
Derivatives of 2,6-di(pyrazol-1-yl)pyridine, including compounds similar to (6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine, have been extensively utilized as ligands in coordination chemistry. These ligands have facilitated the synthesis of luminescent lanthanide compounds, which are highly valuable for biological sensing applications. Additionally, iron complexes with these ligands have demonstrated unusual thermal and photochemical spin-state transitions, indicating their potential for developing advanced materials with tunable magnetic properties (Halcrow, 2005).
Catalytic Applications
Pincer palladacycle complexes derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which share structural features with this compound, have been synthesized and shown to exhibit good catalytic activity and selectivity in various reactions. This highlights the potential of such compounds in catalysis, particularly in reactions where the palladacycle remains in the Pd(II) state, showcasing their versatility and efficiency as catalysts (Roffe et al., 2016).
Synthesis and Characterization
The ambient-temperature synthesis of novel derivatives, such as the specific example of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, has been reported, indicating the compound's versatility and the ease with which it can be modified to produce new molecules. Such compounds are fully characterized by various spectroscopic techniques, underscoring their potential in material science and organic synthesis (Becerra et al., 2021).
Biomedical and Sensing Applications
Recent advances in the synthesis and applications of 2,6-dipyrazolylpyridine derivatives, similar to the mentioned compound, have led to the development of multifunctional spin-crossover switches, emissive f-element podand centers for biomedical sensors, and catalysts for various chemical reactions. These developments highlight the broad applicability of such compounds in creating functional materials for biomedical and environmental sensing applications (Halcrow, 2014).
Anticancer and Antimicrobial Agents
Compounds incorporating pyridyl-pyrazoline structures have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies have shown that such compounds possess significant biological activities, suggesting their potential use in developing new therapeutic agents (Katariya et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with copper and iron ions, suggesting that (6-(1h-pyrazol-1-yl)pyridin-2-yl)methanamine may also interact with metal ions or other similar targets .
Mode of Action
It has been observed that similar compounds can form complexes with copper and iron ions . These complexes have been shown to exhibit high catalytic activity towards the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes .
Biochemical Pathways
The compound’s potential interaction with copper and iron ions suggests that it may influence pathways involving these ions .
Result of Action
Similar compounds have been shown to exhibit high catalytic activity towards the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes . This suggests that this compound may have similar effects.
Action Environment
Similar compounds have been shown to retain good activity for several cycles in aqueous solutions , suggesting that this compound may also be stable and effective in various environments.
Safety and Hazards
Future Directions
The copper (II)-based complexes of “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” showed better reaction rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions . This suggests that these complexes could be used as a model for further developments in catalytic processes relating to catecholase activity .
Properties
IUPAC Name |
(6-pyrazol-1-ylpyridin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-7-8-3-1-4-9(12-8)13-6-2-5-11-13/h1-6H,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOUYNITWBRHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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